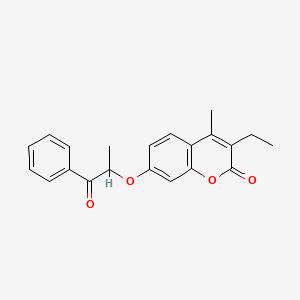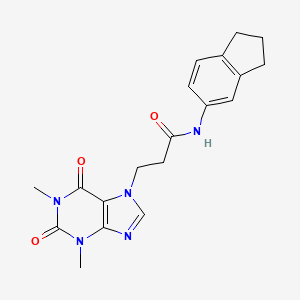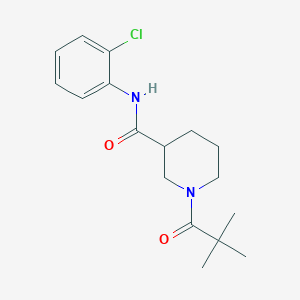
5-bromo-N-(5-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(5-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide is an organic compound that belongs to the class of heterocyclic compounds It contains a pyridine ring substituted with a bromine atom and a carboxamide group, as well as a thiazole ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(5-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide typically involves the following steps:
Thiazole Formation: The thiazole ring can be synthesized by reacting a suitable precursor, such as 2-aminothiazole, with a methylating agent like methyl iodide.
Amidation: The carboxamide group can be introduced by reacting the brominated pyridine with an appropriate amine, such as 5-methyl-1,3-thiazol-2-amine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield may be employed.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present and the reaction conditions.
Amidation and Esterification: The carboxamide group can be modified through amidation or esterification reactions to produce various amides and esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under conditions like reflux or microwave irradiation.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution Products: Derivatives with different substituents replacing the bromine atom.
Oxidation Products: Oxidized forms of the compound, potentially with modified functional groups.
Reduction Products: Reduced forms of the compound, with changes in oxidation states of certain atoms.
Scientific Research Applications
Chemistry
5-bromo-N-(5-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide is used as a building block in organic synthesis, enabling the creation of more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic properties are explored in medicinal chemistry. It may act as an inhibitor of specific enzymes or receptors, contributing to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-(5-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(2-thiazolyl)pyridine-3-carboxamide: Similar structure but lacks the methyl group on the thiazole ring.
5-chloro-N-(5-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide: Similar structure but with a chlorine atom instead of a bromine atom.
N-(5-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide: Similar structure but without the halogen atom.
Uniqueness
5-bromo-N-(5-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide is unique due to the presence of both the bromine atom and the methyl-substituted thiazole ring. This combination of functional groups imparts specific chemical and biological properties that distinguish it from similar compounds. The bromine atom enhances its reactivity in substitution reactions, while the methyl group on the thiazole ring may influence its biological activity and binding affinity to molecular targets.
Properties
Molecular Formula |
C10H8BrN3OS |
|---|---|
Molecular Weight |
298.16 g/mol |
IUPAC Name |
5-bromo-N-(5-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H8BrN3OS/c1-6-3-13-10(16-6)14-9(15)7-2-8(11)5-12-4-7/h2-5H,1H3,(H,13,14,15) |
InChI Key |
GWESAPTWCOFBIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}prolinamide](/img/structure/B11156353.png)


![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B11156363.png)
![6-[(2,5-dimethylbenzyl)oxy]-2-[(Z)-1-(5-methyl-2-furyl)methylidene]-1-benzofuran-3-one](/img/structure/B11156367.png)
![ethyl 3-[7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B11156384.png)
![N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B11156388.png)
![5-[(2-methoxy-5-nitrobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B11156391.png)
![10-(3-fluoro-4-methoxyphenyl)-9-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11156409.png)
![2-chloro-3-[(2,6-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11156411.png)
![1-({[(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetyl)piperidin-4-one](/img/structure/B11156414.png)
![ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate](/img/structure/B11156416.png)
![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl thiophene-2-carboxylate](/img/structure/B11156418.png)
